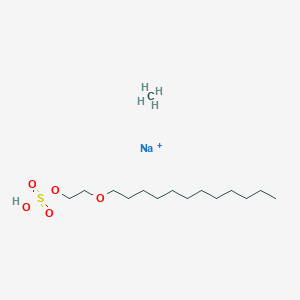
Sodium;2-dodecoxyethyl hydrogen sulfate;methane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;2-dodecoxyethyl hydrogen sulfate;methane: is a chemical compound with the molecular formula
C14H31NaO5S
. It is commonly used in various industrial and scientific applications due to its surfactant properties. This compound is known for its ability to reduce surface tension, making it valuable in formulations for detergents, emulsifiers, and dispersants.Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;2-dodecoxyethyl hydrogen sulfate;methane typically involves the following steps:
Esterification: The initial step involves the reaction of dodecanol (a 12-carbon alcohol) with ethylene oxide to form 2-dodecoxyethanol.
Sulfation: The 2-dodecoxyethanol is then reacted with sulfur trioxide or chlorosulfonic acid to introduce the sulfate group, forming 2-dodecoxyethyl hydrogen sulfate.
Neutralization: The final step involves neutralizing the hydrogen sulfate with sodium hydroxide to produce this compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous reactors to ensure consistent quality and yield. The process involves:
Continuous Esterification: Using a continuous stirred-tank reactor (CSTR) for the esterification step.
Sulfation in a Falling Film Reactor: This ensures efficient contact between the reactants and minimizes side reactions.
Neutralization in a Continuous Flow Reactor: This step is carefully controlled to maintain the desired pH and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium;2-dodecoxyethyl hydrogen sulfate;methane: undergoes several types of chemical reactions, including:
Hydrolysis: In aqueous solutions, it can hydrolyze to form dodecoxyethanol and sulfuric acid.
Oxidation: It can be oxidized under strong conditions to produce dodecanoic acid and other oxidized derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfate group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically occurs in the presence of water and mild acidic or basic conditions.
Oxidation: Requires strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Involves nucleophiles like hydroxide ions, amines, or thiols under controlled pH conditions.
Major Products
Hydrolysis: Produces dodecoxyethanol and sulfuric acid.
Oxidation: Yields dodecanoic acid and other oxidized products.
Substitution: Results in various substituted ethyl sulfates depending on the nucleophile used.
Applications De Recherche Scientifique
Sodium;2-dodecoxyethyl hydrogen sulfate;methane: has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and in emulsion polymerization processes.
Biology: Employed in cell lysis buffers and protein extraction protocols due to its ability to disrupt cell membranes.
Medicine: Investigated for its potential use in drug delivery systems, particularly in enhancing the solubility and bioavailability of hydrophobic drugs.
Industry: Widely used in the formulation of detergents, shampoos, and other personal care products due to its excellent foaming and cleaning properties.
Mécanisme D'action
The primary mechanism by which Sodium;2-dodecoxyethyl hydrogen sulfate;methane exerts its effects is through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of hydrophobic and hydrophilic substances. This is achieved by the molecule’s amphiphilic nature, with the hydrophobic dodecyl chain interacting with non-polar substances and the hydrophilic sulfate group interacting with water.
Comparaison Avec Des Composés Similaires
Sodium;2-dodecoxyethyl hydrogen sulfate;methane: can be compared with other similar surfactants:
Sodium dodecyl sulfate: Similar in structure but lacks the ethoxy group, making it less effective in certain applications requiring mildness and reduced irritation.
Sodium laureth sulfate: Contains multiple ethoxy groups, providing greater solubility and milder surfactant properties compared to this compound.
Sodium lauryl sulfate: A simpler structure with a direct sulfate group, often more irritating to skin and eyes compared to the ethoxylated version.
List of Similar Compounds
- Sodium dodecyl sulfate
- Sodium laureth sulfate
- Sodium lauryl sulfate
- Ammonium lauryl sulfate
Each of these compounds has unique properties and applications, with This compound offering a balance of effectiveness and mildness suitable for a variety of uses.
Propriétés
Formule moléculaire |
C15H34NaO5S+ |
|---|---|
Poids moléculaire |
349.5 g/mol |
Nom IUPAC |
sodium;2-dodecoxyethyl hydrogen sulfate;methane |
InChI |
InChI=1S/C14H30O5S.CH4.Na/c1-2-3-4-5-6-7-8-9-10-11-12-18-13-14-19-20(15,16)17;;/h2-14H2,1H3,(H,15,16,17);1H4;/q;;+1 |
Clé InChI |
WFKQFGNZSZCSRN-UHFFFAOYSA-N |
SMILES canonique |
C.CCCCCCCCCCCCOCCOS(=O)(=O)O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















